![molecular formula C13H11FO3 B13194053 2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194053.png)
2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an α,β-unsaturated carbonyl compound.
Introduction of the 4-Fluorophenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-fluorophenyl group is coupled with a halogenated furan intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenylacetic acid: Shares the 4-fluorophenyl group but lacks the furan ring.
3-Methylfuran-2-carboxylic acid: Contains the furan ring and carboxylic acid group but lacks the 4-fluorophenyl group.
2-(4-Fluorophenyl)acetic acid: Similar structure but without the furan ring.
Uniqueness
2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid is unique due to the combination of the furan ring, 4-fluorophenyl group, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C13H11FO3 |
|---|---|
Peso molecular |
234.22 g/mol |
Nombre IUPAC |
2-[5-(4-fluorophenyl)-3-methylfuran-2-yl]acetic acid |
InChI |
InChI=1S/C13H11FO3/c1-8-6-12(17-11(8)7-13(15)16)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16) |
Clave InChI |
BVWXNSKNHNSMEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1)C2=CC=C(C=C2)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



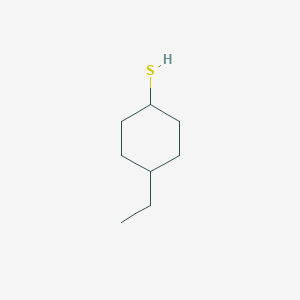
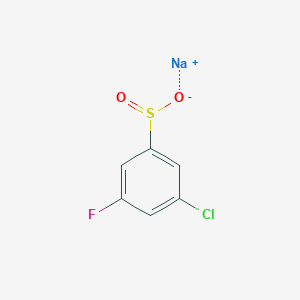

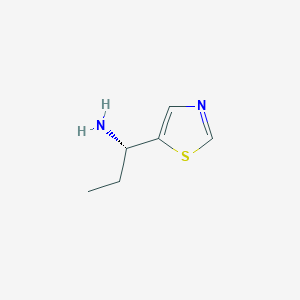
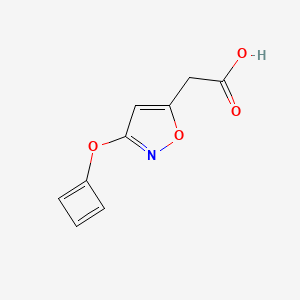
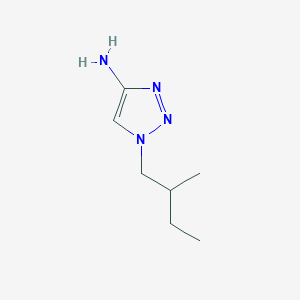
![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13194008.png)


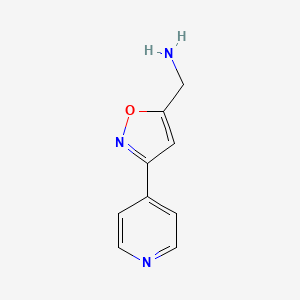

![1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13194048.png)
![3-[(2,5-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13194050.png)
